

In-Depth Technical Guide: **Ingol 7,8,12-triacetate 3-phenylacetate**

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Compound of Interest

Compound Name: *Ingol 7,8,12-triacetate 3-phenylacetate*

Cat. No.: *B15592119*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ingol 7,8,12-triacetate 3-phenylacetate**, a complex diterpene of interest in natural product chemistry and drug discovery. This document details its chemical identity, including synonyms and its CAS Registry Number, outlines a representative experimental protocol for its isolation from its natural source, summarizes the current understanding of the biological activities of related compounds, and presents a generalized workflow for the discovery and characterization of such natural products.

Chemical Identity and Synonyms

Ingol 7,8,12-triacetate 3-phenylacetate is a highly functionalized, lathyrane-type diterpenoid. Diterpenes are a class of organic compounds composed of four isoprene units. The lathyrane skeleton is characterized by a unique 5/7/3-membered tricyclic carbon framework.

Data Point	Information
Systematic Name	Acetic acid, (1aR,2R,4aR,6S,7S,7aR,8R,10aS)-6,7,10a-triacetoxy-1,1,4a,7a-tetramethyl-5-oxo-decahydro-2,8-methanobenzo[a]cyclopropa[e]cycloocten-2-yl ester
CAS Registry Number	944799-46-6 [1]
Common Synonyms & Analogs	While direct synonyms are not widely documented, related compounds and positional isomers are often discussed in the literature. These include: Ingol 7,8,12-triacetate 3-(4-methoxyphenyl)acetate Ingol-7-phenylacetyl-3,8,12-triacetate [2] It is also referred to as "compound 1" in some publications for brevity.
Natural Source	Primarily isolated from the latex of <i>Euphorbia officinarum</i> , a succulent plant native to Morocco. [3]

Experimental Protocols: Isolation and Characterization

While a singular, standardized protocol for the isolation of **Ingol 7,8,12-triacetate 3-phenylacetate** is not universally established, the following methodology is representative of the techniques used for the separation of ingol diterpenes from *Euphorbia* latex. This protocol is a composite of methods described in the scientific literature for related compounds.

Objective: To isolate and purify **Ingol 7,8,12-triacetate 3-phenylacetate** from the latex of *Euphorbia officinarum*.

Materials and Equipment:

- Fresh or dried latex of *Euphorbia officinarum*

- Solvents: Methanol, ethyl acetate, n-hexane, chloroform, acetone (all HPLC grade)
- Silica gel (for column chromatography)
- Preparative Thin-Layer Chromatography (PTLC) plates
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
- Rotary evaporator
- NMR spectrometer
- Mass spectrometer

Procedure:

- Extraction:
 - The latex of *Euphorbia officinarum* is collected and can be either used fresh or air-dried.
 - The latex is extracted with methanol at room temperature for 24-48 hours.
 - The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Solvent Partitioning:
 - The crude extract is suspended in a mixture of methanol and water and then partitioned successively with n-hexane, chloroform, and ethyl acetate.
 - The resulting fractions are concentrated under reduced pressure. Ingol diterpenes are typically found in the more polar fractions (chloroform and ethyl acetate).
- Column Chromatography:
 - The ethyl acetate fraction, being rich in diterpenoids, is subjected to column chromatography on silica gel.

- A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or acetone.
- Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).
- Preparative Thin-Layer Chromatography (PTLC):
 - Fractions showing the presence of compounds with similar R_f values to known ingol diterpenes are further purified using PTLC.
 - The bands corresponding to the target compound are scraped from the plate and the compound is eluted with a suitable solvent like acetone.
- High-Performance Liquid Chromatography (HPLC):
 - Final purification is achieved by reversed-phase HPLC on a C18 column.
 - A gradient of water and methanol or acetonitrile is typically used as the mobile phase.
 - The peak corresponding to **Ingol 7,8,12-triacetate 3-phenylacetate** is collected.
- Structure Elucidation:
 - The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMBC, and high-resolution mass spectrometry (HRMS).

Biological Activity and Signaling Pathways

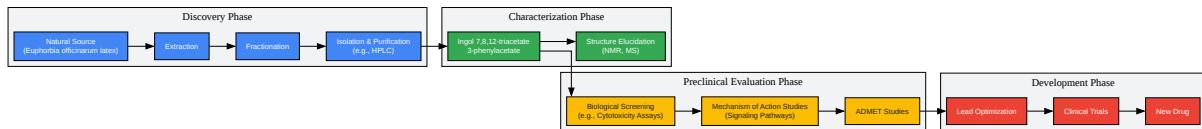
Specific biological activity data for **Ingol 7,8,12-triacetate 3-phenylacetate** is limited in the publicly available literature. One study has reported that it has no significant effect on the cell cycle. However, the broader class of ingol diterpenes has been shown to exhibit a range of biological activities.

Biological Activity	Description
Cytotoxicity	Several ingol diterpenes have demonstrated cytotoxic effects against various cancer cell lines. For instance, a related compound, 7-p-methoxyphenylacetate-3,8,12-triacetate ingol, exhibited a cytotoxic effect on the MCF7 breast cancer cell line. This effect was associated with an increase in intracellular Reactive Oxygen Species (ROS).
Anti-inflammatory Activity	Some diterpenes isolated from Euphorbia species have shown anti-inflammatory properties.
Antimicrobial Activity	Ingol diterpenes have also been investigated for their potential antimicrobial effects against various pathogens.

Currently, there is no specific information available in the searched literature that definitively links **Ingol 7,8,12-triacetate 3-phenylacetate** to a particular signaling pathway. The observed cytotoxicity of related compounds suggests a potential for interaction with pathways regulating cell death and proliferation, such as the MAPK or NF-κB pathways, but further research is required to substantiate this.

Mandatory Visualizations

Due to the lack of specific information on the signaling pathways affected by **Ingol 7,8,12-triacetate 3-phenylacetate**, a diagram illustrating the generalized workflow for natural product drug discovery is provided below. This workflow places the compound in the context of a broader research and development pipeline.



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Caption: Generalized workflow for natural product drug discovery.

This diagram illustrates the logical progression from the initial identification of a natural source to the potential development of a new drug. **Ingol 7,8,12-triacetate 3-phenylacetate** would be the output of the "Isolation & Purification" step, and its further investigation would follow the subsequent stages of characterization and evaluation.

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